molecular formula C15H21ClN2O3S B258417 2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide

Katalognummer B258417
Molekulargewicht: 344.9 g/mol
InChI-Schlüssel: FWFMRPRGROEKTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide, commonly known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system.

Wirkmechanismus

MCC-950 inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein, which is required for the assembly and activation of the inflammasome. This prevents the activation of caspase-1 and subsequent cleavage of pro-IL-1β and pro-IL-18 into their active forms. MCC-950 has been shown to be highly selective for the NLRP3 inflammasome, with little or no effect on other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and increases the production of anti-inflammatory cytokines, such as IL-10. MCC-950 has also been found to reduce oxidative stress and improve mitochondrial function. In animal models, MCC-950 has been shown to improve cognitive function and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of MCC-950 for lab experiments is its high selectivity for the NLRP3 inflammasome, which allows for specific targeting of this pathway. MCC-950 is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one limitation of MCC-950 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on MCC-950. One area of interest is the potential therapeutic applications of MCC-950 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the role of the NLRP3 inflammasome in cancer, and the potential use of MCC-950 as an anti-cancer agent. Additionally, there is ongoing research on the development of more potent and selective inhibitors of the NLRP3 inflammasome, which could have even greater therapeutic potential.

Synthesemethoden

The synthesis of MCC-950 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with cyclohexylamine and acetic anhydride to form the final product, MCC-950. The yield of MCC-950 is typically around 30-40%, and the purity can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

MCC-950 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which are implicated in the pathogenesis of many inflammatory diseases. MCC-950 has also been found to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of cancer cells.

Eigenschaften

Produktname

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide

Molekularformel

C15H21ClN2O3S

Molekulargewicht

344.9 g/mol

IUPAC-Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-cyclohexylacetamide

InChI

InChI=1S/C15H21ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19)

InChI-Schlüssel

FWFMRPRGROEKTQ-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.